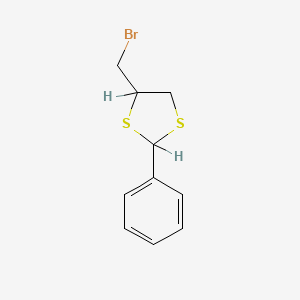
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 5-chloro-3-pyridyloxy group
Méthodes De Préparation
The synthesis of 1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, leading to the formation of the piperazine ring . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide an efficient route to arylpiperazines under aerobic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine can be compared with other piperazine derivatives, such as:
Pyridazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Pyrrolopyrazine derivatives: Known for their antimicrobial and antifungal properties, these compounds share some similarities in their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H16ClN3O |
|---|---|
Poids moléculaire |
241.72 g/mol |
Nom IUPAC |
1-[2-(5-chloropyridin-3-yl)oxyethyl]piperazine |
InChI |
InChI=1S/C11H16ClN3O/c12-10-7-11(9-14-8-10)16-6-5-15-3-1-13-2-4-15/h7-9,13H,1-6H2 |
Clé InChI |
WIZKWARNMXQYQV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCOC2=CC(=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({4-[2-(1-Piperidinyl)ethoxy]-1H-indazol-1-yl}sulfonyl)aniline](/img/structure/B8628518.png)
![Phenol, 2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-3-isoxazolyl]-](/img/structure/B8628520.png)






![1-Piperazinecarbonyl chloride, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8628555.png)
![2-{[N-(4-Methoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B8628556.png)



